Cas no 115008-94-1 ((3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one)

(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one structure
115008-94-1 structure
Product Name:(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Numero CAS:115008-94-1
MF:C35H50O8
MW:598.766711711884
CID:176038
PubChem ID:6441184
Update Time:2024-03-01

(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • Milbemycin B,28-deoxy-6,28-epoxy-22-hydroxy-25-[(1E)-1-methyl-1-propen-1-yl]-, (6R,22R,25S)-
    • Milbemycin B, 28-deoxy-6,28-epoxy-22-hydroxy-25-(1-methyl-1-propenyl)-, (6R,22R,25S(E))-
    • VM 44864
    • (3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy
    • 115008-94-1
    • (3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
    • Inchi: 1S/C35H50O8/c1-8-22(4)30-24(6)16-29(36)34(43-30)18-27-17-26(42-34)13-12-21(3)14-20(2)10-9-11-25-19-40-32-31(39-7)23(5)15-28(33(37)41-27)35(25,32)38/h8-12,15,20,24,26-32,36,38H,13-14,16-19H2,1-7H3/b10-9+,21-12+,22-8+,25-11+/t20-,24-,26+,27-,28?,29+,30+,31+,32+,34-,35+/m0/s1
    • Chiave InChI: GECMPKVUETUUQS-IDMUAULZSA-N
    • Sorrisi: O1[C@@H]2CC=C(C)C[C@@H](C)C=CC=C3CO[C@@H]4[C@@H](C(C)=CC(C(=O)O[C@@H](C2)C[C@@]21[C@@H](C[C@H](C)[C@@H](/C(=C/C)/C)O2)O)[C@@]43O)OC |c:3,11,t:9|

Proprietà calcolate

  • Massa esatta: 598.350569
  • Massa monoisotopica: 598.350569
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 2
  • Complessità: 1210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 104
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.19
  • Punto di ebollizione: 761.5°Cat760mmHg
  • Punto di infiammabilità: 236.2°C
  • Indice di rifrazione: 1.571

(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one Letteratura correlata

Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司